3',4'-Dichloro-biphenyl-2-amine HCl
Description
Contextualization of Biphenylamine Derivatives in Contemporary Chemical Sciences
Biphenylamine derivatives, characterized by two interconnected phenyl rings with an amino group substituent, represent a privileged scaffold in modern chemical research. These structures are integral to the development of functional materials and pharmacologically active compounds. The electronic properties of the biphenyl (B1667301) system, combined with the chemical reactivity of the amine group, allow for a diverse range of chemical modifications.
Derivatives of diphenylamine and biphenylamine have been investigated for a variety of applications. For instance, triphenylamine (B166846) building blocks, which share the core nitrogen-linked aromatic structure, are extensively used in organic electronic materials due to their electron-donating capabilities. Furthermore, the strategic placement of functional groups, such as halogens, on the biphenyl scaffold can significantly influence the molecule's biological activity, leading to their use in agrochemicals and pharmaceuticals. The synthesis of complex biphenylamine derivatives is a testament to their importance, with numerous patented structures highlighting their value in various industrial and research sectors.
Significance of Substituted Biphenyls as Core Scaffolds in Synthetic Chemistry
Substituted biphenyls are fundamental building blocks in organic synthesis, serving as precursors to a wide range of complex molecules. nih.gov The biaryl axis is a central feature in many natural products, chiral reagents, and pharmacologically active agents. nih.gov Because the basic biphenyl structure is relatively inert, functionalization with groups such as amines and halogens is a critical step to impart reactivity, allowing them to be used as intermediates in the synthesis of more complex targets. nih.gov
The utility of substituted biphenylamines is particularly evident in the agrochemical industry. Several important fungicides are synthesized from specific chlorinated and fluorinated biphenylamine precursors. Notable examples include:
Boscalid , a fungicide used to protect crops from various fungal diseases, is synthesized from the intermediate 4'-Chloro-biphenyl-2-ylamine.
Bixafen , another prominent fungicide, uses N-(3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-yl) as its core structural component. google.com
Fluxapyroxad is built upon a 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl) moiety. google.com
The synthesis of these crucial intermediates often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a frequently employed method to form the central carbon-carbon bond between the two phenyl rings. google.com This reaction's reliability and tolerance for various functional groups make it ideal for constructing complex biphenyl scaffolds. The specific substitution pattern of halogens and the position of the amine group on the biphenyl frame are critical for the biological activity of the final product, making compounds like 3',4'-Dichloro-biphenyl-2-amine HCl subjects of interest for the development of new active ingredients.
| Property | 3',4'-Dichloro-biphenyl-2-amine | 3',4'-Dichloro-biphenyl-4-amine nih.gov |
|---|---|---|
| Molecular Formula | C12H9Cl2N | C12H9Cl2N |
| Molecular Weight | 238.11 g/mol | 238.11 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)aniline | 4-(3,4-dichlorophenyl)aniline |
| XLogP3 | Data not publicly available | 4.6 |
| PubChem CID | Not available | 16244340 |
Research Gaps and Unexplored Avenues in Dichloro-Biphenylamine Research
Despite the established importance of substituted biphenylamines, significant research gaps remain, particularly for specific substitution patterns. While isomers like 4'-Chloro-biphenyl-2-ylamine and 3',4'-dichloro-5-fluorobiphenyl-2-amine are well-documented as precursors to major commercial fungicides, a thorough investigation into the properties and synthetic utility of 3',4'-Dichloro-biphenyl-2-amine and its hydrochloride salt is notably absent from publicly available scientific literature.
This lack of dedicated research presents several unexplored avenues:
Novel Agrochemical Development: Given its structural similarity to the core of Bixafen, this compound is a prime candidate for use as a building block in the synthesis of new fungicides or other pesticides. Systematic exploration of its derivatives could lead to the discovery of compounds with improved efficacy, a different spectrum of activity, or better environmental profiles.
Materials Science Applications: The specific arrangement of chloro-substituents and the amine group can influence molecular packing, electronic properties, and intermolecular interactions. This compound could serve as a monomer or intermediate for the synthesis of novel polymers, dyes, or organic electronic materials with unique properties.
Catalysis and Ligand Development: Aminobiphenyls can serve as ligands for transition metal catalysts. The electronic and steric profile of 3',4'-Dichloro-biphenyl-2-amine could be harnessed to develop new catalysts for fine chemical synthesis, potentially offering unique reactivity or selectivity in cross-coupling and amination reactions.
The systematic synthesis, characterization, and application of this compound would fill a clear gap in the chemical literature and could unlock new opportunities in various fields of applied chemistry.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N.ClH/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15;/h1-7H,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLKXTQUKKLBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 ,4 Dichloro Biphenyl 2 Amine Hcl
Reaction Pathways and Functional Group Transformations
The functional group transformations of 3',4'-Dichloro-biphenyl-2-amine primarily involve the versatile chemistry of the aromatic amine.
The primary amine group of 3',4'-Dichloro-biphenyl-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.orgyoutube.com This allows it to participate in nucleophilic substitution reactions with various electrophiles. wikipedia.orgorganic-chemistry.org However, the reaction can be difficult to control, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
One common reaction is N-alkylation, where the amine reacts with alkyl halides. This reaction typically proceeds via an SN2 mechanism. youtube.comwikipedia.org
Table 1: Examples of Nucleophilic Substitution Reactions of the Amine Group
| Reactant | Product Type | General Reaction |
|---|---|---|
| Alkyl Halide (R-X) | Secondary Amine | Ar-NH₂ + R-X → Ar-NH-R + HX |
Note: Ar represents the 3',4'-dichlorobiphenyl group.
Another significant reaction is acylation, where the amine reacts with acyl halides or anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy in multi-step syntheses to temporarily reduce the amine's reactivity and basicity. libretexts.org
Aromatic amines are susceptible to oxidation, and 3',4'-Dichloro-biphenyl-2-amine is no exception. The oxidation products can vary depending on the oxidizing agent and reaction conditions. rsc.orglibretexts.orgdtic.mil Metabolic activation of similar aromatic amines, for instance, involves N-oxidation by cytochrome P-450-associated enzymes to form N-hydroxyarylamines. nih.gov These intermediates are electrophilic and can undergo further reactions. nih.gov
The electrochemical oxidation of aromatic amines has also been studied. For example, the electrocatalytic oxidation of 4-aminobiphenyl on Ti-RuO₂ anodes leads to the degradation of the molecule through a proposed mechanism involving an aminium cation radical. nih.govdtic.mil This suggests that 3',4'-Dichloro-biphenyl-2-amine could undergo similar transformations under electrochemical conditions, potentially leading to polymerization or the formation of quinone-imine structures.
While the amine group is already in a reduced state, the biphenyl (B1667301) core could theoretically undergo reduction under harsh conditions, such as high-pressure catalytic hydrogenation. This could lead to the saturation of one or both aromatic rings, forming aminocyclohexyl-chlorocyclohexane derivatives. However, such reactions are generally difficult to achieve. wikipedia.org
A more relevant transformation is reductive amination, a process that converts a carbonyl group to an amine. wikipedia.org While not a direct reduction of 3',4'-Dichloro-biphenyl-2-amine itself, this compound could be synthesized via the reductive amination of a corresponding aminoketone or through the reduction of a nitro-biphenyl precursor. The reduction of aromatic nitro compounds to form anilines is a fundamental transformation in organic synthesis and can be achieved with various reagents, including catalytic hydrogenation or metals in acidic media. wikipedia.org
Primary aromatic amines are key substrates for diazotization reactions. pharmdguru.comslideshare.net In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the amine group of 3',4'-Dichloro-biphenyl-2-amine can be converted into a diazonium salt. organic-chemistry.orglibretexts.org This transformation proceeds via the formation of an electrophilic nitrosonium ion (NO⁺) which attacks the nucleophilic amine. libretexts.org
The resulting 3',4'-dichlorobiphenyl-2-diazonium salt is a versatile intermediate. Diazonium salts are highly reactive electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. slideshare.net This reaction is a type of electrophilic aromatic substitution. slideshare.net
Table 2: Diazotization and Azo Coupling Reaction
| Step | Reactants | Intermediate/Product |
|---|---|---|
| Diazotization | 3',4'-Dichloro-biphenyl-2-amine, NaNO₂, HCl (aq), 0-5°C | 3',4'-Dichlorobiphenyl-2-diazonium chloride |
Exploration of Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl core of 3',4'-Dichloro-biphenyl-2-amine is subject to electrophilic aromatic substitution (EAS). total-synthesis.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the amino group (-NH₂) and the two chlorine atoms (-Cl).
The amino group is a powerful activating group and an ortho, para-director. libretexts.org Conversely, the chlorine atoms are deactivating yet also ortho, para-directing. In the hydrochloride salt form, the ammonium group (-NH₃⁺) becomes a strong deactivating, meta-directing group.
Given these competing effects, predicting the precise location of substitution can be complex. On the amine-bearing ring, the strong activating effect of the free amine would direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent phenyl ring might disfavor the ortho positions. Under acidic conditions where the amine is protonated, substitution on this ring would be disfavored and directed to the meta position.
On the dichloro-substituted ring, the two chlorine atoms direct incoming electrophiles to the positions ortho and para relative to them. The combined directing effects would favor substitution at the 2'- and 6'-positions.
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Ring | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NH₂ | Ring A (amine-bearing) | Activating | ortho, para |
| -NH₃⁺ (in acid) | Ring A (amine-bearing) | Deactivating | meta |
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. scholarpedia.org For the reactions involving 3',4'-Dichloro-biphenyl-2-amine, the rates would be influenced by factors such as concentration, temperature, and the presence of catalysts. For instance, in electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. total-synthesis.com
Detailed kinetic and thermodynamic data for 3',4'-Dichloro-biphenyl-2-amine HCl are not widely available in the public domain and would typically be determined through specific experimental studies, such as monitoring reaction rates under pseudo-first-order conditions or performing calorimetric measurements. arcjournals.org
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography Studies of Biphenylamine Derivatives
X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for 3',4'-Dichloro-biphenyl-2-amine HCl is not publicly documented, extensive studies on closely related biphenylamine derivatives provide a robust framework for understanding its key structural features.
Crystallographic analyses of substituted biphenyls reveal critical information about their molecular geometry. A key feature of the biphenyl (B1667301) scaffold is the torsional or dihedral angle between the two phenyl rings. In the solid state, this angle is a balance between the steric hindrance of the substituents (especially at the ortho positions) and the electronic effects favoring planarity for extended π-conjugation. wikipedia.org
For instance, the X-ray crystal structure of 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), a non-amino polychlorinated biphenyl, shows a molecule with half of its structure in the asymmetric unit, indicating a degree of symmetry. uky.edu Similarly, studies on other chlorinated biphenyl derivatives, such as 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, provide precise measurements of bond lengths, bond angles, and the rotation of the phenyl rings relative to the amine plane. iucr.org In the latter, the phenyl rings exhibit significant rotation, with dihedral angles between the rings measuring 30.79 (7)°. iucr.org For 3',4'-Dichloro-biphenyl-2-amine, steric hindrance between the amine group at the C2 position and the hydrogen at the C2' position would necessitate a non-planar conformation. The protonation of the amine to form the hydrochloride salt would further influence bond angles around the nitrogen atom.
Table 1: Representative Crystallographic Data for Substituted Biphenyl Derivatives This table presents data from related compounds to infer the likely structural parameters of this compound.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |
|---|---|---|---|---|
| 3,3′,4,4′-Tetrachlorobiphenyl | Orthorhombic | P2₁2₁2 | Not specified, non-planar | uky.edu |
| 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine | Monoclinic | P2₁/c | 30.79 (between biphenyl rings) | iucr.org |
| 2,2'-Biphenylbis(1-cyclohexanol) | Monoclinic | P2₁/n | Not specified, sterically fixed | iucr.org |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in biphenyl derivatives. researchgate.net This arises from the flexibility of the molecule, particularly the rotation around the single bond connecting the two phenyl rings. researchgate.net Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by crystallization conditions.
These different crystalline forms can feature molecules with subtle conformational variations. For example, one polymorph might crystallize with a single molecule in the asymmetric unit (Z' = 1), while another might have two (Z' = 2), where the two independent molecules can have slightly different torsional angles. researchgate.net This conformational flexibility allows the molecules to adopt different packing arrangements to maximize stabilizing intermolecular interactions. Crystalline disorder can also occur, where substituents or even entire molecular fragments may occupy multiple positions within the crystal lattice, further complicating structural analysis.
The crystal packing of biphenylamine derivatives is dictated by a network of intermolecular interactions. In neutral compounds, these are typically weaker forces such as van der Waals interactions and π-π stacking of the aromatic rings. uky.eduiucr.org Weak hydrogen bonds, such as C-H···N and C-H···π interactions, also play a significant role in stabilizing the crystal lattice. nih.gov
In the case of this compound, the presence of the ammonium (B1175870) cation and the chloride anion introduces strong, charge-assisted hydrogen bonds. The primary interactions would be N-H⁺···Cl⁻ hydrogen bonds, which are expected to be the dominant force organizing the molecules in the solid state. These strong interactions would likely form a robust three-dimensional network, with the weaker C-H···Cl and π-π interactions providing additional stabilization. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region. Due to the unsymmetrical substitution, all seven aromatic protons are chemically distinct and will exhibit spin-spin coupling, leading to a series of overlapping multiplets. The NH₃⁺ protons of the hydrochloride salt would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum provides clearer evidence of the carbon skeleton. It is expected to show 12 distinct signals for the 12 aromatic carbons, confirming the lack of symmetry in the molecule. The chemical shifts can be predicted by considering the electronic effects of the substituents (amine and chlorine atoms). Carbons bonded to chlorine will be shifted downfield, while the carbon attached to the amino group will also be significantly affected.
Table 2: Predicted and Representative NMR Chemical Shifts (δ) in ppm Predictions are based on additive models and data from similar compounds like 3,3'-dichlorobiphenyl. rsc.org The solvent is typically CDCl₃ or DMSO-d₆. nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Aromatic Protons (Ar-H) | ~6.8 - 7.6 | Complex, overlapping multiplets due to coupling between all 7 distinct protons. |
| Ammonium Protons (NH₃⁺) | Variable (broad singlet) | Shift and broadening are highly dependent on solvent, concentration, and water content. |
| Aromatic Carbons (Ar-C) | ~115 - 150 | 12 distinct signals expected. |
| Carbon-Chlorine (Ar-C-Cl) | ~130 - 135 | Deshielded by the electronegative chlorine atom. |
| Carbon-Nitrogen (Ar-C-N) | ~145 - 150 | Significant downfield shift due to the amino group. |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.
The most prominent features would be associated with the protonated amine (ammonium) group. A very broad and strong absorption band is expected in the range of 2400-3200 cm⁻¹, which is characteristic of the N-H⁺ stretching vibrations. The aromatic rings will give rise to several bands, including C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov The C-N bond stretching will appear in the 1250-1350 cm⁻¹ range. Finally, the C-Cl stretching vibrations typically produce strong bands in the fingerprint region, generally between 1000 and 1100 cm⁻¹. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (R-NH₃⁺) | N-H Stretch | 2400 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aryl Amine | C-N Stretch | 1250 - 1350 | Medium |
| Aryl Halide | C-Cl Stretch | 1000 - 1100 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information on the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For 3',4'-Dichloro-biphenyl-2-amine (the free base), the molecular formula is C₁₂H₉Cl₂N, with a calculated monoisotopic mass of approximately 237.01 Da. The mass spectrum would show a characteristic molecular ion (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would appear at m/z 237, the [M+2]⁺ peak at m/z 239, and the [M+4]⁺ peak at m/z 241, with a relative intensity ratio of approximately 9:6:1.
Electron impact (EI) ionization would induce fragmentation, providing structural clues. Key fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the C-N bond), though this is more common in aliphatic amines. libretexts.org For aromatic amines, fragmentation often involves the biphenyl system itself. Expected fragmentation patterns include:
Loss of Chlorine: Cleavage of a C-Cl bond to give fragments at [M-Cl]⁺.
Cleavage of the C-N bond: Loss of the amino group. nih.gov
Cleavage of the inter-ring C-C bond: Leading to fragments corresponding to the individual substituted phenyl rings.
Loss of HCl: A potential fragmentation pathway from the parent ion.
Table 4: Plausible Mass Spectrometry Fragments for 3',4'-Dichloro-biphenyl-2-amine (Free Base)
| m/z Value (for ³⁵Cl) | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 237 | [C₁₂H₉Cl₂N]⁺ | Molecular Ion (M⁺) |
| 202 | [M - Cl]⁺ | Loss of a chlorine radical |
| 167 | [M - 2Cl]⁺ | Loss of two chlorine radicals |
| 152 | [C₁₂H₁₀]⁺ | Loss of Cl₂ and NH, followed by rearrangement |
| 111 | [C₆H₄Cl]⁺ | Cleavage of the inter-ring bond |
Computational and Theoretical Investigations of Dichloro Biphenylamine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is effective for predicting the geometric and electronic properties of molecules like 3',4'-Dichloro-biphenyl-2-amine. DFT studies on related polychlorinated compounds have demonstrated its utility in providing accurate predictions. mdpi.comarxiv.org
The first step in a computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the substitution pattern. In 3',4'-Dichloro-biphenyl-2-amine, the presence of substituents on both rings dictates the preferred conformation.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 3',4'-Dichloro-biphenyl-2-amine, an MEP analysis would likely show negative potential (typically colored red) around the nitrogen atom of the amine group due to its lone pair of electrons, and also near the chlorine atoms due to their high electronegativity. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.netresearchgate.net
This information is critical for predicting how the molecule might interact with other molecules or biological targets. For example, the electron-rich regions are potential sites for hydrogen bonding or coordination to metal ions. researchgate.net
Table 1: Illustrative Dipole Moments for Substituted Biphenyls (Hypothetical Data)
| Compound | Dipole Moment (Debye) |
| Biphenyl | 0.0 |
| 2-Aminobiphenyl | 1.9 |
| 3,4-Dichlorobiphenyl | 2.1 |
| 3',4'-Dichloro-biphenyl-2-amine | 2.5 |
Note: This table presents hypothetical, illustrative data based on general chemical principles to demonstrate expected trends.
The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. researchgate.net
For 3',4'-Dichloro-biphenyl-2-amine, the HOMO is expected to be localized primarily on the amine-substituted ring, particularly on the nitrogen atom, reflecting its electron-donating character. The LUMO would likely be distributed over the dichloro-substituted ring, influenced by the electron-withdrawing chlorine atoms. irjweb.comresearchgate.net DFT calculations provide precise energies for these orbitals and a visual representation of their distribution across the molecule. nih.gov
Table 2: Illustrative Frontier Orbital Energies (DFT Calculation Results for an Analogous System)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.65 |
Note: This data is illustrative, based on typical values for similar aromatic amines, to demonstrate the output of DFT calculations. irjweb.comnih.gov
Quantum Chemical Descriptors and Structure-Reactivity Correlations
From the fundamental properties calculated by DFT, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net
Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/2η where μ is the chemical potential (-χ).
These descriptors are powerful tools for creating Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its reactivity or biological activity. mdpi.com For a series of substituted biphenylamines, these descriptors could be used to predict how changes in substitution patterns affect their chemical behavior. For instance, research on polychlorinated compounds has successfully correlated quantum chemical descriptors with Hammett constants and experimental properties like octanol/water partition coefficients. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Mobility
While DFT calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation of 3',4'-Dichloro-biphenyl-2-amine would provide a view of its dynamic evolution, including the rotation around the central C-C bond and the flexibility of the amine group. youtube.com
Starting with the optimized DFT geometry, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculate the forces on each atom at very short time intervals. By integrating Newton's laws of motion, the trajectory of each atom can be tracked. nih.gov
This allows for the exploration of the molecule's conformational landscape at a given temperature, revealing the range of accessible shapes and the frequency of transitions between different conformations. For 3',4'-Dichloro-biphenyl-2-amine, MD simulations could reveal how solvent interactions affect the preferred dihedral angle and the mobility of the functional groups, providing a more realistic picture of its behavior in a solution. nih.gov
Strategic Applications of 3 ,4 Dichloro Biphenyl 2 Amine Hcl As a Synthetic Intermediate
Role as a Building Block in the Synthesis of Complex Organic Molecules
3',4'-Dichloro-biphenyl-2-amine HCl serves as a fundamental building block in the multi-step synthesis of complex organic molecules. The primary amine group is a key functional handle that can undergo a wide array of chemical transformations. These reactions include, but are not limited to, diazotization, acylation, alkylation, and condensation reactions. Such transformations are pivotal in constructing more elaborate molecular frameworks, including heterocyclic systems and pharmacologically relevant scaffolds.
A notable application of a closely related analogue, 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423), is its use as a building block in the synthesis of various complex organic molecules. chemicalbook.com The amine group in these types of compounds can be readily converted into a diazonium salt, which can then be subjected to a variety of substitution reactions to introduce a wide range of functional groups. For instance, the Sandmeyer reaction can be employed to replace the amino group with a halide or a cyano group, while the Schiemann reaction can be used to introduce a fluorine atom.
The biphenyl (B1667301) structure itself is a common motif in many biologically active compounds and functional materials. The specific substitution pattern of this compound, with chlorine atoms at the 3' and 4' positions, can influence the conformational properties and electronic nature of the resulting molecules. This can be strategically utilized to fine-tune the biological activity or material properties of the final product.
| Reaction Type | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Versatile intermediate for various substitutions. |
| Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable linkages in larger molecules. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Introduction of alkyl substituents. |
| Condensation | Aldehydes, Ketones | Imines (Schiff bases) | Formation of C=N double bonds for further elaboration. |
Precursor in the Synthesis of Agrochemical Intermediates
The structural motifs present in this compound are frequently found in modern agrochemicals, particularly fungicides. The dichlorinated phenyl ring is a key feature in several active ingredients that target specific enzymes in fungal pathogens. As such, this compound and its close derivatives are important intermediates in the synthesis of these agricultural products.
A prominent example is the fungicide Bixafen, a pyrazole (B372694) amide that acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI). The synthesis of Bixafen utilizes 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine as a key intermediate. samaterials.com This highlights the industrial significance of this class of compounds in the production of high-value agrochemicals. Although this example features a fluorinated analogue, the core dichlorobiphenyl amine structure is the essential pharmacophore.
Furthermore, a related compound, 4'-chloro-2-aminobiphenyl, is a crucial intermediate in the manufacture of Boscalid, another widely used SDHI fungicide. bldpharm.com Patents describe the synthesis of this intermediate through methods like the Gomberg-Bachmann reaction, starting from p-chloroaniline. bldpharm.comgoogle.com The synthesis of these commercially successful fungicides underscores the importance of chlorinated biphenyl amines as precursors in the agrochemical industry.
| Agrochemical | Intermediate | Class | Mode of Action |
| Bixafen | 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine samaterials.com | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) samaterials.com |
| Boscalid | 4'-chloro-2-aminobiphenyl bldpharm.com | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) bldpharm.com |
Intermediate in the Preparation of Specialized Organic Materials
The unique combination of a rigid biphenyl core and reactive functional groups in this compound makes it a potential candidate for the synthesis of specialized organic materials. The biphenyl unit is known to impart desirable properties such as thermal stability and liquid crystallinity, while the amine group allows for polymerization and incorporation into larger macromolecular structures.
While specific examples of this compound in materials science are not extensively documented in public literature, the structural characteristics suggest its utility in several areas. For instance, aromatic diamines are common building blocks for high-performance polymers such as polyamides and polyimides. The dichlorinated nature of this biphenyl amine could lead to polymers with enhanced flame resistance and specific electronic properties.
In the field of organic electronics, triphenylamine (B166846) derivatives containing dichlorinated biphenyl moieties have been synthesized and are of interest for their potential to create helical structures in electronic materials. nih.gov The electron-donating nature of the amine combined with the tunable electronic properties of the biphenyl system could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability of substituted biphenyl anilines to form versatile frameworks is crucial for the development of organometallic complexes and ferromagnetic materials. rsc.org
Use in the Synthesis of Advanced Dye Precursors
Aromatic amines are a cornerstone of the dye industry, serving as the starting point for the synthesis of a vast array of colorants, most notably azo dyes. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. samaterials.com
This compound possesses the necessary primary aromatic amine group for diazotization, making it a potential precursor for novel dyes. The dichlorobiphenyl moiety would form a significant part of the dye's chromophore, influencing its color, fastness properties, and affinity for various substrates. The presence of chlorine atoms can enhance the lightfastness of a dye and shift its color to deeper shades.
Future Research Directions and Unexplored Avenues in Dichloro Biphenylamine Chemistry
Development of Novel and Efficient Synthetic Routes
Future efforts will likely concentrate on creating more active and stable catalysts that can function under milder conditions and in greener solvents. The development of aqueous systems for Suzuki reactions, for example, has garnered significant attention. researchgate.net Research into catalyst design will also aim to reduce catalyst loading and improve turnover numbers, making the synthesis more cost-effective and sustainable. A promising avenue involves the exploration of novel coupling partners and reaction pathways that bypass traditional pre-functionalization steps, such as direct C-H activation/amination strategies.
| Synthetic Strategy | Potential Advantages | Research Focus |
| One-Pot Reactions | Reduced workup steps, less solvent waste, higher throughput. | Combining cross-coupling and amination in a single vessel. |
| Advanced Catalysis | Milder reaction conditions, lower catalyst loading, use of greener solvents. | Development of highly active Pd or Ni catalysts for aqueous media. researchgate.net |
| Direct C-H Activation | Bypasses the need for pre-functionalized starting materials, atom economy. | Site-selective C-H amination of dichlorobiphenyl scaffolds. |
Advanced Mechanistic Investigations into Key Transformations
A deeper understanding of the reaction mechanisms underpinning the synthesis of dichlorobiphenylamines is crucial for process optimization and the development of new transformations. While the general catalytic cycles of cross-coupling reactions are well-established, subtle mechanistic details, especially for challenging substrates, remain an area of active investigation.
Future research will likely employ a combination of experimental and computational techniques to elucidate reaction pathways. Kinetic studies, in-situ spectroscopy, and isotopic labeling experiments can provide valuable insights into the active catalyst species, rate-determining steps, and the influence of ligands and additives. For example, mechanistic studies have been conducted to understand the synthesis of m-phenylenediamine (B132917) derivatives, revealing the reaction pathway and the roles of different components. acs.orgacs.org Computational modeling, using methods like Density Functional Theory (DFT), will be instrumental in mapping out potential energy surfaces, predicting transition state geometries, and explaining observed selectivities. beilstein-journals.org This detailed mechanistic understanding will enable the rational design of more efficient and selective catalysts and reaction conditions.
Exploration of Stereochemical Control in Synthesis
The introduction of stereochemistry, particularly atropisomerism, in biphenyl (B1667301) systems is a significant challenge due to the rotational barrier around the biaryl bond. For substituted 2-aminobiphenyls, the presence of substituents can lead to stable atropisomers with distinct biological activities. The selective synthesis of a single atropisomer of a dichlorobiphenylamine is a largely unexplored but potentially fruitful area of research.
Future work will focus on the development of asymmetric catalytic methods to control the stereochemistry during the crucial bond-forming step. chemrxiv.org This could involve the use of chiral ligands that can effectively discriminate between the two prochiral faces of the substrates. The design of synthetic routes that allow for the late-stage introduction of chirality or the resolution of racemic mixtures will also be important. chemrxiv.org Understanding the factors that govern the rotational barrier in these systems, such as substituent effects and intramolecular interactions, will be key to designing stable and configurationally defined products. The ability to selectively synthesize either cis- or trans-isomers in related cyclic systems demonstrates the potential for fine-tuned stereochemical control. nih.gov
Integration with Flow Chemistry and Sustainable Methodologies
The shift towards more sustainable and safer chemical manufacturing has spurred interest in flow chemistry. polimi.itrsc.orgnih.gov The synthesis of 3',4'-Dichloro-biphenyl-2-amine and related compounds is well-suited for translation from batch to continuous flow processes. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process optimization. mdpi.com
Future research will focus on developing robust and scalable flow protocols for the key synthetic steps. polimi.it This includes the design of packed-bed reactors with immobilized catalysts to simplify purification and enable catalyst recycling. The integration of in-line purification and analysis techniques will be crucial for creating fully automated and efficient continuous manufacturing processes. nsf.gov Furthermore, the principles of green chemistry will be increasingly applied, focusing on the use of renewable starting materials, safer solvents, and energy-efficient processes to minimize the environmental impact of the synthesis. rsc.org
Application of Machine Learning in Predictive Synthesis and Reactivity
The intersection of data science and chemistry is poised to revolutionize how chemical synthesis is approached. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even discovering novel synthetic routes. arxiv.orgmit.edu
In the context of dichlorobiphenylamine chemistry, ML models can be trained on existing reaction data to predict the success of a given transformation or to suggest optimal conditions (e.g., catalyst, ligand, solvent, temperature). beilstein-journals.orgmit.edu This can significantly reduce the amount of empirical screening required, saving time and resources. Furthermore, generative models can be used to propose entirely new synthetic pathways to a target molecule. github.io As more high-quality chemical reaction data becomes available, the predictive power of these models will continue to improve, guiding chemists toward more efficient and innovative synthetic strategies for complex molecules like 3',4'-Dichloro-biphenyl-2-amine HCl. mit.edu
| Technology | Application in Dichloro-Biphenylamine Synthesis | Potential Impact |
| Machine Learning | Predicting reaction yields and optimal conditions. mit.edu | Accelerated process development and reduced experimental effort. |
| AI/Generative Models | Proposing novel and efficient synthetic routes. github.io | Discovery of unconventional and more sustainable synthetic pathways. |
| Data Mining | Extracting reaction information from scientific literature. arxiv.org | Building comprehensive databases to train more accurate predictive models. |
Q & A
Q. What are the optimal synthetic routes for 3',4'-Dichloro-biphenyl-2-amine HCl, and how can reaction conditions be systematically optimized?
- Methodological Answer: The synthesis typically involves regioselective halogenation of biphenyl precursors. For example, halogenation at the 3' and 4' positions can be achieved using chlorinating agents like Cl₂ or SOCl₂ under controlled temperature (40–60°C). Reaction optimization can employ Box-Behnken experimental design to evaluate variables such as temperature, reagent molar ratios, and reaction time . Post-synthesis, the amine group is protonated with HCl to form the hydrochloride salt. Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. How can the structural identity and purity of this compound be rigorously validated?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ protons at δ 5.2–5.8 ppm).
- X-ray diffraction (SHELX) : Refine crystal structures to confirm bond angles and spatial arrangement of chlorine substituents .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 266.02 for C₁₂H₁₀Cl₂N⁺) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective halogenation during synthesis, and how can they be addressed?
- Methodological Answer: Competing halogenation at unintended positions (e.g., ortho to the amine group) is common. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control chlorination sites.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide reagent selection .
- Kinetic monitoring : Track reaction intermediates via in-situ IR spectroscopy to optimize halogenation timing .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often stem from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response standardization : Use Hill slope analysis to compare EC₅₀ values across studies.
- Impurity profiling : Identify by-products (e.g., dechlorinated analogs) via LC-MS and assess their bioactivity .
- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in published datasets .
Q. What experimental approaches are recommended for studying the compound’s interactions with biological targets?
- Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs).
- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on chlorine’s role in hydrophobic interactions .
- In vitro assays : Test cytotoxicity (MTT assay) and receptor activation (cAMP/Gq signaling) in HEK293 cells .
Q. How can researchers optimize HPLC parameters for quantifying trace impurities in this compound?
- Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factors : Column temperature (25–40°C), gradient slope (0.5–2.0% acetonitrile/min), pH (2.5–4.5).
- Response : Resolution between the main peak and impurities (e.g., dechlorinated by-products).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (<0.1% w/w) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in crystallographic data for structurally similar compounds?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
